2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
Overview
Description
2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C13H15NO4. It is characterized by the presence of a cyclohexanone ring substituted with a hydroxy group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by a reduction step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-nitrophenyl)methylcyclohexanone.
Reduction: Formation of 2-(Hydroxy(4-aminophenyl)methyl)cyclohexanone.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one as a fluorescent sensor involves the binding of cadmium ions to the hydroxy and nitrophenyl groups. This binding induces a change in the electronic structure of the compound, leading to an increase in fluorescence intensity. The molecular targets include cadmium ions, and the pathway involves the formation of a complex between the compound and the metal ion .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxy(4-aminophenyl)methyl)cyclohexanone
- 2-(Hydroxy(4-chlorophenyl)methyl)cyclohexanone
- 2-(Hydroxy(4-methylphenyl)methyl)cyclohexanone
Uniqueness
2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and selective binding to cadmium ions. This makes it particularly valuable in applications requiring sensitive and selective detection of cadmium .
Properties
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGESCTOIIBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299478, DTXSID40991842 | |
Record name | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71444-29-6, 71444-30-9 | |
Record name | NSC131013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC131009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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